N-(2-benzylphenyl)-N'-phenylurea
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Overview
Description
N-(2-benzylphenyl)-N’-phenylurea is a compound that belongs to the class of urea derivatives. These compounds are known for their ability to form hydrogen bonds, making them useful in various applications, including pharmaceuticals, regenerative medicines, electronic materials, and environmental purifications . The structure of N-(2-benzylphenyl)-N’-phenylurea consists of a urea core with a 2-benzylphenyl group and a phenyl group attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylphenyl)-N’-phenylurea typically involves the reaction of 2-benzylphenylamine with phenyl isocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or toluene . The reaction proceeds via the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of N-(2-benzylphenyl)-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzylphenyl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-benzylphenyl)-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of N-(2-benzylphenyl)-N’-phenylurea involves its ability to form hydrogen bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific molecular structures. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in various biological processes .
Comparison with Similar Compounds
N-(2-benzylphenyl)-N’-phenylurea can be compared with other urea derivatives, such as N-alkyl-N’-(2-benzylphenyl)ureas. These compounds share similar structural features but differ in their alkyl chain lengths, which can affect their physical and chemical properties . For example, N-alkyl-N’-(2-benzylphenyl)ureas with longer alkyl chains are more effective as gelators for polar solvents, while those with shorter chains are better suited for non-polar solvents .
List of Similar Compounds
- N-alkyl-N’-(2-benzylphenyl)ureas
- N,N’-dimethylurea
- N,N’-diethylurea
Properties
CAS No. |
853318-55-5 |
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Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(2-benzylphenyl)-3-phenylurea |
InChI |
InChI=1S/C20H18N2O/c23-20(21-18-12-5-2-6-13-18)22-19-14-8-7-11-17(19)15-16-9-3-1-4-10-16/h1-14H,15H2,(H2,21,22,23) |
InChI Key |
AZHXYJHZBKPSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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